{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, also known as 2-[2-(4-methylphenyl)ethyl]aniline hydrochloride, is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 247.76 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and biological research. It is classified as an organic amine and a hydrochloride salt, which enhances its solubility in water and makes it suitable for various laboratory applications.
The synthesis of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride typically involves several key steps:
The molecular structure of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C15H18ClN.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2;1H
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl
The compound features a biphenyl structure with a methyl group on one of the phenyl rings. The presence of the hydrochloride group enhances its solubility in polar solvents.
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is not fully elucidated but can be inferred based on its structural analogs:
Research indicates that such compounds may exhibit anti-inflammatory properties and modulate neurotransmitter systems, suggesting potential therapeutic applications.
While specific physical properties such as melting point and boiling point are not widely documented, general characteristics include:
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7